3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one
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Overview
Description
3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one: is a chemical compound with a unique structure and significant potential in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: : 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and signal transduction pathways.
Industry: : this compound is utilized in industrial research for developing new materials and improving existing processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in pain relief and anti-inflammatory treatments.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWUTTGSLSPKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=NC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NNC(=NC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.